molecular formula C11H9F4NO B14427127 1-Amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one CAS No. 80460-20-4

1-Amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one

Katalognummer: B14427127
CAS-Nummer: 80460-20-4
Molekulargewicht: 247.19 g/mol
InChI-Schlüssel: PHSVSNJYJACRLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one is a fluorinated organic compound with the molecular formula C11H9F4NO and a molecular weight of 247.189 g/mol . This compound is characterized by the presence of both amino and fluorinated phenyl groups, making it a unique and versatile molecule in various chemical applications.

Vorbereitungsmethoden

The synthesis of 1-amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one and an amine source.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the reaction in larger reactors and optimizing the reaction conditions to maximize yield and efficiency.

Analyse Chemischer Reaktionen

1-Amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations.

Wissenschaftliche Forschungsanwendungen

1-Amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the fluorinated phenyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

80460-20-4

Molekularformel

C11H9F4NO

Molekulargewicht

247.19 g/mol

IUPAC-Name

1-amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one

InChI

InChI=1S/C11H9F4NO/c12-10(13)11(14,15)9(17)6-8(16)7-4-2-1-3-5-7/h1-6,10H,16H2

InChI-Schlüssel

PHSVSNJYJACRLK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=CC(=O)C(C(F)F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.